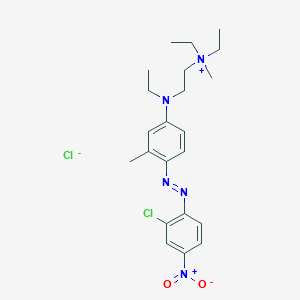
Ethanaminium, 2-((4-((2-chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)-N,N-diethyl-N-methyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanaminium, 2-((4-((2-chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)-N,N-diethyl-N-methyl-, chloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro-nitrophenyl group, an azo linkage, and an ethylamino group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, 2-((4-((2-chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)-N,N-diethyl-N-methyl-, chloride typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2-chloro-4-nitroaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with N,N-diethyl-N-methyl-3-methylphenethylamine under basic conditions to form the azo compound.
Quaternization: The final step involves the quaternization of the tertiary amine with methyl chloride to form the desired ethanaminium chloride compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanaminium, 2-((4-((2-chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)-N,N-diethyl-N-methyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions, typically using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst, can convert the azo group to an amine group.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium dithionite, hydrogen gas with palladium catalyst.
Substitution: Sodium hydroxide, sodium methoxide.
Major Products
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethanaminium compounds.
Applications De Recherche Scientifique
Ethanaminium, 2-((4-((2-chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)-N,N-diethyl-N-methyl-, chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo dyes and pigments.
Biology: Studied for its potential as a biological stain and its interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of Ethanaminium, 2-((4-((2-chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)-N,N-diethyl-N-methyl-, chloride involves its interaction with various molecular targets. The azo linkage can undergo reduction to form amines, which can interact with cellular proteins and enzymes, potentially leading to antimicrobial or anticancer effects. The chloro and nitro groups also contribute to its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanaminium, 2-((4-((2-chloro-4-nitrophenyl)azo)-phenyl)ethylamino)-N,N-diethyl-N-methyl-, chloride: Similar structure but lacks the methyl group on the phenyl ring.
Ethanaminium, 2-((4-((2-bromo-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)-N,N-diethyl-N-methyl-, chloride: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
The presence of the methyl group on the phenyl ring and the chloro-nitrophenyl group makes Ethanaminium, 2-((4-((2-chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)-N,N-diethyl-N-methyl-, chloride unique in its reactivity and applications. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
64346-61-8 |
|---|---|
Formule moléculaire |
C22H31Cl2N5O2 |
Poids moléculaire |
468.4 g/mol |
Nom IUPAC |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-diethyl-methylazanium;chloride |
InChI |
InChI=1S/C22H31ClN5O2.ClH/c1-6-26(13-14-28(5,7-2)8-3)18-9-11-21(17(4)15-18)24-25-22-12-10-19(27(29)30)16-20(22)23;/h9-12,15-16H,6-8,13-14H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
CFACCVPINQKMKE-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC[N+](C)(CC)CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


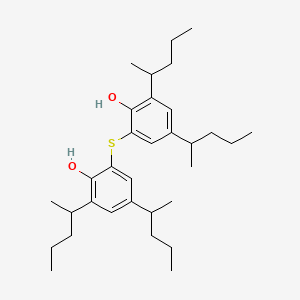

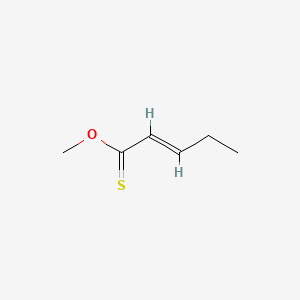
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;prop-2-en-1-ol](/img/structure/B13772433.png)
![7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B13772443.png)
![3-[(3-Carboxy-4-hydroxyphenyl)-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13772451.png)
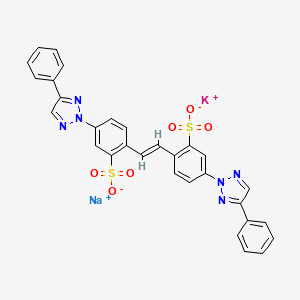
![tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13772459.png)

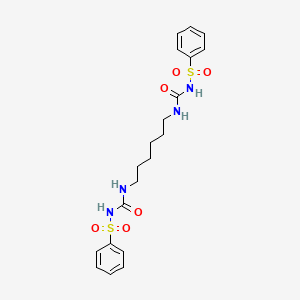
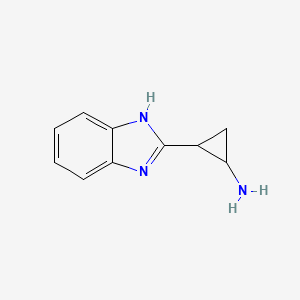
![sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate](/img/structure/B13772482.png)


